Cas no 50906-05-3 (Ephedrine hemihydrate)

Ephedrine hemihydrate structure
Product name:Ephedrine hemihydrate
Ephedrine hemihydrate Chemical and Physical Properties
Names and Identifiers
-
- Ephedrine hemihydrate
- EPHEDRINE BASE HEMIHYDRATE
- EPHEDRINE,HYDRATE,USP
- l-Ephedrine Hemi-Hydrate
- ephedrine hydrate
- Q27279932
- HH60WD6JQS
- BENZENEMETHANOL, .ALPHA.-(1-(METHYLAMINO)ETHYL)-, HYDRATE (2:1), (R-(R*,S*))-
- EPHEDRINUM HEMIHYDRATE [WHO-IP LATIN]
- EPHEDRINE HEMIHYDRATE [USP MONOGRAPH]
- 50906-05-3
- BENZENEMETHANOL, .ALPHA.-(1-(METHYLAMINO)ETHYL)-, (R-(R*,S*))-, HEMIHYDRATE
- (-)-EPHEDRINE HEMIHYDRATE [WHO-IP]
- BENZENEMETHANOL, .ALPHA.-9(1S)-1-(METHYLAMINO)ETHYL)-, HYDRATE (2:1), (.ALPHA.R)-
- UNII-HH60WD6JQS
- EPHEDRINE HEMIHYDRATE [EP MONOGRAPH]
- (1R, 2S)-(-)-ephedrine hemihydrate
- MALONICACIDDIHYDRAZIDE
- (R-(R*,S*))-.ALPHA.-(1-(METHYLAMINO)ETHYL)BENZENEMETHANOL HEMIHYDRATE [WHO-IP]
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R*,S*))-, hemihydrate
- SCHEMBL1997836
- EPHEDRINE HEMIHYDRATE [WHO-IP]
- Ephedrine hemihydrate [EP]
-
- Inchi: InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m00./s1
- InChI Key: ZNGSVRYVWHOWLX-KHFUBBAMSA-N
- SMILES: O.CN[C@H]([C@@H](C1C=CC=CC=1)O)C.CN[C@H]([C@@H](C1C=CC=CC=1)O)C
Computed Properties
- Exact Mass: 183.12600
- Monoisotopic Mass: 348.24129289g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 121
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- Flash Point: 113 °C
- Stability/Shelf Life: Stable, but may be light and heat sensitive - store cold and in the dark. Incompatible with strong oxidizing agents.
- PSA: 41.49000
- LogP: 1.65450
Ephedrine hemihydrate Related Literature
-
Richard J. Ansell,Dongyao Wang Analyst 2009 134 564
-
2. 618. Steric effects in 2: 2′-bridged diphenyls with a heterocyclic bridging ring. Part I. Optically active dihydrodibenzazepinesShakti R. Ahmed,D. Muriel Hall J. Chem. Soc. 1958 3043
-
3. Steric effects of a nitro group on the optical stabilities of 2,2′-bridged and unbridged biphenylsD. Muriel Hall,Teresa M. Poole J. Chem. Soc. B 1966 1034
-
4. 156. The relation between configuration and conjugation in diphenyl derivatives. Part I. The enantiomorphism and ultra-violet absorption spectra of some 2 : 2′-bridged compoundsG. H. Beaven,D. Muriel Hall,Mary S. Lesslie,E. E. Turner J. Chem. Soc. 1952 854
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T. Hien Nguyen,Richard J. Ansell Org. Biomol. Chem. 2009 7 1211
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